7,8-Dihydro-1,6-naphthyridin-3-amine

Kinase Inhibitor c-Met Scaffold Hopping

7,8-Dihydro-1,6-naphthyridin-3-amine (CAS 1430218-34-0) is a high-value, partially saturated 1,6-naphthyridine building block purpose-built for kinase inhibitor discovery. Its pKa of 9.86—over five log units more basic than fully aromatic analogs—unlocks unique protonation-driven solubility and target-binding interactions at physiological pH, a physicochemical advantage unobtainable with generic 1,5- or 1,8-naphthyridine replacements. Deploy this scaffold to accelerate c-Met SAR campaigns and mAChR M4 PAM programs with a core proven superior to alternative regioisomers. Secure research-scale quantities now to outpace competitors reliant on less active naphthyridine frameworks.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B13876146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-1,6-naphthyridin-3-amine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1N=CC(=C2)N
InChIInChI=1S/C8H9N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3-5H,1-2,9H2
InChIKeyCEPFWOYLFXTZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydro-1,6-naphthyridin-3-amine: Core Scaffold and Physicochemical Profile for Medicinal Chemistry


7,8-Dihydro-1,6-naphthyridin-3-amine (CAS 1430218-34-0) is a nitrogen-containing bicyclic heterocycle belonging to the 1,6-naphthyridine class, a privileged scaffold in medicinal chemistry . This compound features a partially saturated pyridine ring (7,8-dihydro) fused to a 3-aminopyridine moiety, distinguishing it from fully aromatic naphthyridine analogs. Predicted physicochemical properties include a molecular weight of 147.18 g/mol, a pKa of 9.86, and DMSO solubility exceeding 30 mg/mL, establishing a baseline profile for drug discovery applications .

7,8-Dihydro-1,6-naphthyridin-3-amine: Why Regioisomeric or Oxidation State Substitution Fails in Kinase and CNS Programs


In the context of 1,6-naphthyridine-based drug discovery, generic substitution with a different regioisomer (e.g., 1,5- or 1,8-naphthyridine) or a fully aromatic analog is not a viable strategy. The specific 7,8-dihydro substitution pattern and the 3-amino group confer distinct electronic and geometric properties that fundamentally alter target engagement. As demonstrated by Wu et al., the 1,6-naphthyridine core itself is a superior c-Met inhibitory scaffold compared to 1,5-naphthyridine [1]. Furthermore, the dihydro configuration drastically changes the basicity of the core, with the target compound's pKa (9.86) differing by over five log units from its fully aromatic counterpart (pKa 3.70) [2]. This shift in protonation state at physiological pH directly impacts solubility, membrane permeability, and the potential for key ionic interactions within a binding pocket, making simple analog substitution scientifically unsound for lead optimization or SAR studies.

7,8-Dihydro-1,6-naphthyridin-3-amine: A Quantitative Comparator Guide for Scientific Selection and Procurement


7,8-Dihydro-1,6-naphthyridin-3-amine: Superior Scaffold Potency for c-Met Kinase Inhibition vs. 1,5-Naphthyridine Core

In a direct head-to-head comparison of core scaffolds for c-Met kinase inhibition, the 1,6-naphthyridine framework was identified as a more promising structural core than the 1,5-naphthyridine framework. A study by Wu et al. designed and synthesized two series of compounds based on the c-Met inhibitor MK-2461, utilizing a scaffold hopping strategy to compare the 1,6- and 1,5-naphthyridine cores [1]. The study explicitly concluded that 1,6-naphthyridine derivatives showed superior enzymatic and cytotoxic activities, establishing a clear preference for this core in c-Met inhibitor design [1].

Kinase Inhibitor c-Met Scaffold Hopping Cancer

7,8-Dihydro-1,6-naphthyridin-3-amine: Quantified Difference in Basicity (pKa) vs. Fully Aromatic 1,6-Naphthyridine and Other Regioisomers

The predicted pKa of 7,8-dihydro-1,6-naphthyridin-3-amine is 9.86 ± 0.15 . This value is over five orders of magnitude more basic than the fully aromatic 1,6-naphthyridine, which has a predicted pKa of 3.70 ± 0.10 [1]. The target compound is also significantly more basic than other naphthyridine regioisomers, including 1,5-naphthyridine (pKa 2.90 ± 0.10) and 1,8-naphthyridine (pKa 3.55 ± 0.10) . This large difference indicates that at physiological pH (7.4), 7,8-dihydro-1,6-naphthyridin-3-amine will exist predominantly in a protonated, charged state, whereas the aromatic analogs will be largely neutral.

Physicochemical Properties pKa Solubility Permeability Medicinal Chemistry

7,8-Dihydro-1,6-naphthyridin-3-amine: Key Research and Industrial Application Scenarios Based on Differentiated Evidence


Kinase Inhibitor Lead Discovery and Scaffold Hopping Programs

This compound is a valuable building block for medicinal chemistry teams developing novel kinase inhibitors, particularly those targeting c-Met. Its 1,6-naphthyridine core is a proven superior scaffold for this target class compared to the 1,5-naphthyridine alternative, as demonstrated by Wu et al. [1]. Procurement is justified for SAR studies aimed at optimizing potency and selectivity around the 1,6-naphthyridine framework, providing a strategic advantage over programs using less active core structures.

Optimization of Physicochemical Properties for CNS or Solubility-Challenged Targets

The significantly higher basicity of 7,8-dihydro-1,6-naphthyridin-3-amine (pKa 9.86) relative to its aromatic analogs (pKa 2.90-3.70) makes it a strategic choice for research programs seeking to modulate a lead compound's physicochemical profile. The protonated state at physiological pH can be leveraged to improve aqueous solubility, potentially address formulation challenges, or engineer specific charge-charge interactions with a target protein's acidic binding pocket. This is a data-driven reason to select this dihydro-amine over a fully aromatic naphthyridine building block.

Exploration of Positive Allosteric Modulator (PAM) Chemical Space

The 7,8-dihydro-5H-1,6-naphthyridine scaffold has been explicitly claimed in patents for the development of positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (mAChR M4) for treating neurological and psychiatric disorders [2]. While specific data for the 3-amine derivative is not detailed in the accessible text, the structural relevance of the core scaffold makes 7,8-dihydro-1,6-naphthyridin-3-amine a logical and justifiable starting material or intermediate for research groups pursuing this specific therapeutic modality and target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Dihydro-1,6-naphthyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.